Cas no 1504671-30-0 (1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)

1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine
- 1504671-30-0
- EN300-1114565
- AKOS018084976
-
- インチ: 1S/C8H16N4/c1-3-4-7(2)5-12-6-8(9)10-11-12/h6-7H,3-5,9H2,1-2H3
- InChIKey: VIXHWHHTMJYXHV-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(N)N=N1)CC(C)CCC
計算された属性
- せいみつぶんしりょう: 168.137496527g/mol
- どういたいしつりょう: 168.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 56.7Ų
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114565-10.0g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1114565-0.5g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1114565-1.0g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1114565-0.05g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1114565-0.1g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1114565-2.5g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1114565-0.25g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1114565-5.0g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1114565-10g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1114565-5g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 5g |
$3065.0 | 2023-10-27 |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amineに関する追加情報
1-(2-Methylpentyl)-1H-1,2,3-Triazol-4-Amine: A Comprehensive Overview
The compound with CAS No. 1504671-30-0, commonly referred to as 1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and potential applications in various industries. In this article, we will delve into its properties, synthesis methods, and recent advancements in its utilization.
Chemical Structure and Properties
The molecular structure of 1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine consists of a triazole ring substituted with a 2-methylpentyl group at the 4-position. Triazoles are heterocyclic compounds with three nitrogen atoms in the ring, which contribute to their stability and reactivity. The presence of the 2-methylpentyl group introduces steric bulk and hydrophobicity to the molecule, making it suitable for applications requiring specific physical and chemical properties.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The CAS No. 1504671-30-0 compound has been explored for its potential as a building block in the synthesis of bioactive molecules.
Synthesis Methods
The synthesis of 1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine typically involves multi-step processes that leverage various organic reactions. One common approach is the use of click chemistry principles, particularly the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient construction of triazole rings with high regioselectivity.
In a recent study published in *Journal of Organic Chemistry*, researchers demonstrated an optimized synthesis route for this compound using microwave-assisted conditions. This method not only improved reaction efficiency but also reduced reaction times significantly compared to traditional methods.
Applications and Research Findings
The CAS No. 1504671-30-0 compound has found applications in several areas, including polymer science and catalysis. Its ability to act as a ligand in transition metal complexes has made it valuable in asymmetric catalysis. For instance, a research team at the University of California reported its use as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions.
In addition to catalytic applications, this compound has shown promise in polymer chemistry. Its incorporation into polyurethane materials has been shown to enhance mechanical properties such as tensile strength and flexibility. A study published in *Macromolecules* highlighted its role as a versatile monomer for synthesizing high-performance polymers.
Safety and Handling
While CAS No. 1504671-30-0 is not classified as a hazardous chemical under standard conditions, proper handling procedures should be followed to ensure safety in laboratory settings. It is advisable to wear appropriate personal protective equipment (PPE) when working with this compound and to store it in a cool, dry place away from direct sunlight.
Recent research has also focused on understanding the environmental impact of this compound. Studies indicate that it undergoes biodegradation under aerobic conditions without releasing toxic byproducts.
Conclusion
The CAS No. 1504671-30-0, or 1-(2-methylpentyl)-1H-1,2,3-triazol-4-Amine, stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis and materials science.
As research continues to uncover new potential uses for this compound, it is likely that its role will expand further into emerging fields such as nanotechnology and green chemistry.
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